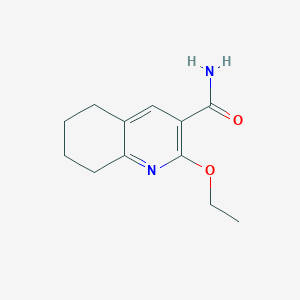
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide, also known as ETC-1002, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. ETC-1002 is a small molecule that has been shown to have lipid-lowering effects, making it a promising candidate for the treatment of hypercholesterolemia and other related disorders.
Wirkmechanismus
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. This leads to a decrease in the production of these molecules, resulting in a reduction in LDL cholesterol levels. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to increase the expression of genes involved in the uptake and metabolism of LDL cholesterol.
Biochemische Und Physiologische Effekte
In addition to its lipid-lowering effects, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, both of which are associated with the development of cardiovascular disease. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its specificity for ATP citrate lyase, which makes it a promising candidate for the treatment of hypercholesterolemia and related disorders. However, one of the limitations of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Zukünftige Richtungen
There are several potential future directions for research on 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of ATP citrate lyase. Another area of research is the identification of biomarkers that can be used to predict the response to 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide treatment. Finally, there is a need for further clinical trials to determine the long-term safety and efficacy of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide in the treatment of hypercholesterolemia and related disorders.
Conclusion:
In conclusion, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. It has been shown to have lipid-lowering effects, reduce inflammation and oxidative stress, and improve glucose metabolism and insulin sensitivity. While there are some limitations to its use, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has great potential for the treatment of hypercholesterolemia and related disorders, and further research in this area is warranted.
Synthesemethoden
The synthesis of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypercholesterolemia. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to lower LDL cholesterol levels in both animal models and human clinical trials. The mechanism of action of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol.
Eigenschaften
CAS-Nummer |
171011-06-6 |
|---|---|
Produktname |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12-9(11(13)15)7-8-5-3-4-6-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
InChI-Schlüssel |
SPOHYSJNADFPJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Kanonische SMILES |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Andere CAS-Nummern |
171011-06-6 |
Synonyme |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



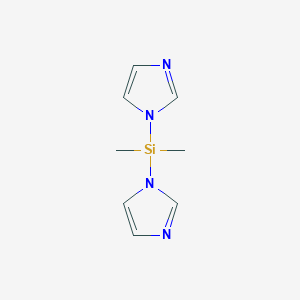
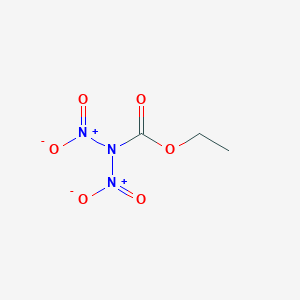
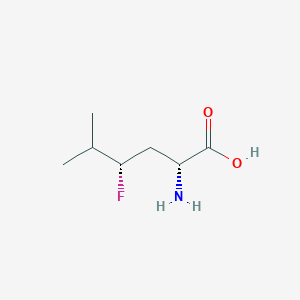
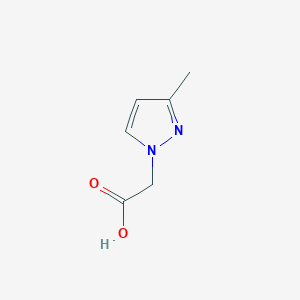
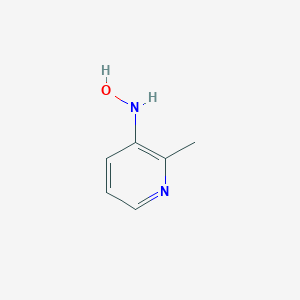

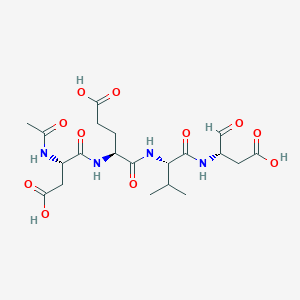
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

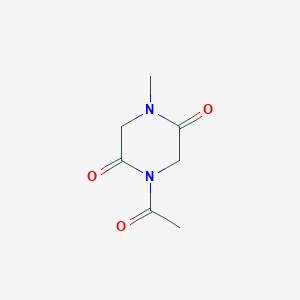

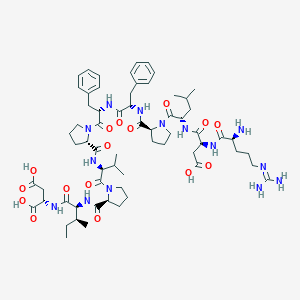
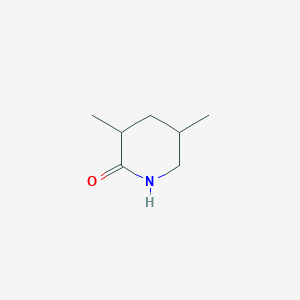
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)